molecular formula C11H16ClNO2 B8146873 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride

3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride

Cat. No.: B8146873
M. Wt: 229.70 g/mol
InChI Key: LVWWSHSMAXSVJF-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride is an organic compound with the molecular formula C11H16ClNO2 It is a cyclobutanol derivative, characterized by the presence of an amino group and a methoxyphenyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, where an appropriate amine is reacted with the cyclobutane derivative under controlled conditions.

    Methoxylation: The methoxy group is introduced through a methylation reaction, often using methanol or a methoxy-containing reagent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale cycloaddition and amination reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction, metabolic, or regulatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-bromophenyl)cyclobutanol
  • 3-Amino-3-(4-chlorophenyl)cyclobutanol
  • 3-Amino-3-(4-fluorophenyl)cyclobutanol

Uniqueness

3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that have different substituents on the phenyl ring.

Properties

IUPAC Name

3-amino-3-(4-methoxyphenyl)cyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-10-4-2-8(3-5-10)11(12)6-9(13)7-11;/h2-5,9,13H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWWSHSMAXSVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC(C2)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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